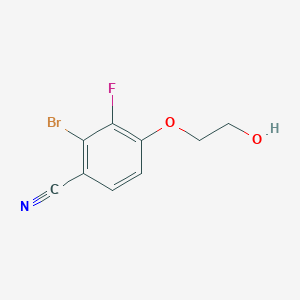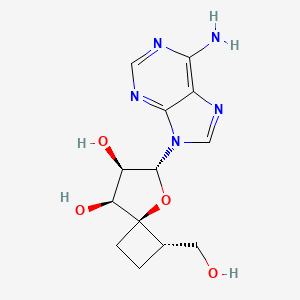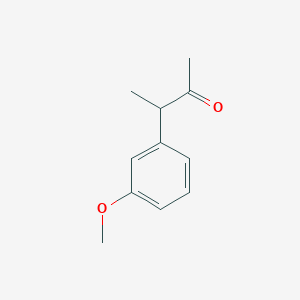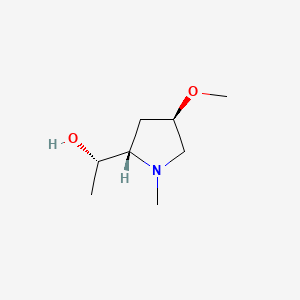
(S)-1-((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.
Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific context and application, but it often involves binding to active sites and altering the conformation or activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[(2R,4S)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol: The enantiomer of the compound, with similar but distinct properties.
1-[(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinyl]ethanol: A similar compound with a hydroxyl group instead of a methoxy group.
1-[(2S,4R)-4-Methoxy-1-ethyl-2-pyrrolidinyl]ethanol: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(1S)-1-[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(10)8-4-7(11-3)5-9(8)2/h6-8,10H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
Clave InChI |
IBNMDFIGQWUHPZ-RNJXMRFFSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C[C@H](CN1C)OC)O |
SMILES canónico |
CC(C1CC(CN1C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


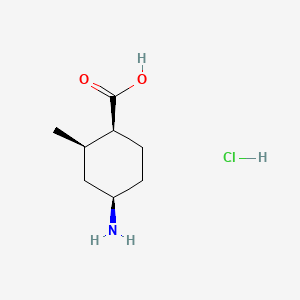
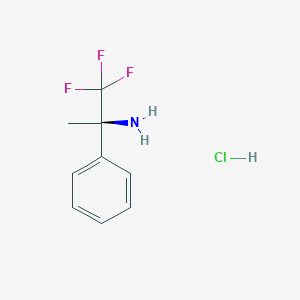
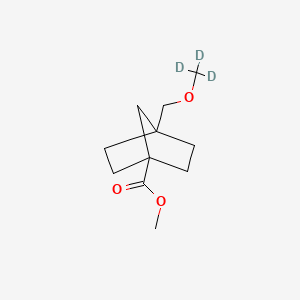
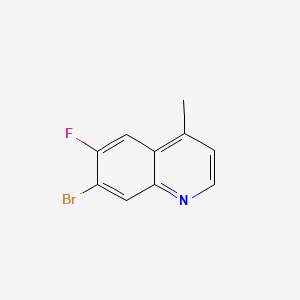
![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
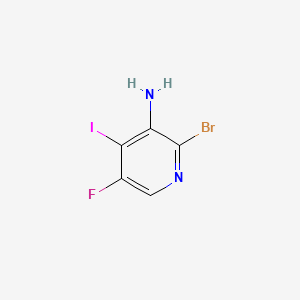
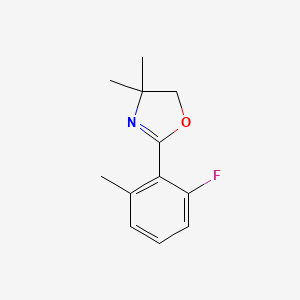
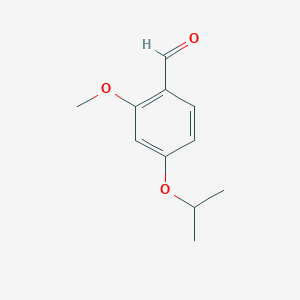
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
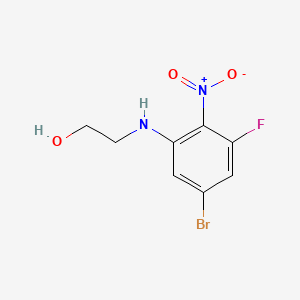
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
